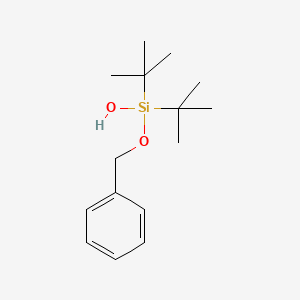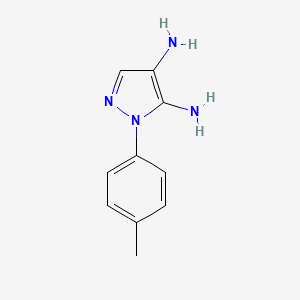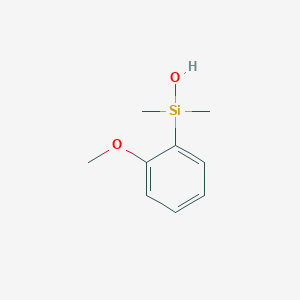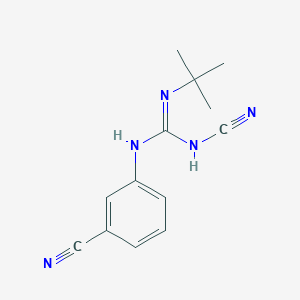
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) is an organosilicon compound characterized by its unique structure, which includes both alkyne and diene functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) typically involves the reaction of 4-hexyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and diene functionalities to alkanes or alkenes.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.
科学研究应用
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development and delivery systems.
作用机制
The mechanism of action of (Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of both alkyne and diene functionalities. These groups can undergo cycloaddition reactions, forming cyclic compounds that are useful in materials science and organic synthesis. The trimethylsilyl groups provide stability and can be selectively removed to reveal reactive sites for further functionalization .
相似化合物的比较
Similar Compounds
1,3-Hexadien-5-yne: This compound shares a similar backbone but lacks the trimethylsilyl groups, making it less stable and more reactive.
1,5-Hexadien-3-yne: Another related compound with a different arrangement of double and triple bonds, leading to distinct reactivity and applications
Uniqueness
(Hexa-1,3-dien-5-yne-1,6-diyl)bis(trimethylsilane) is unique due to the presence of trimethylsilyl groups, which enhance its stability and allow for selective functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
属性
CAS 编号 |
214482-50-5 |
|---|---|
分子式 |
C12H22Si2 |
分子量 |
222.47 g/mol |
IUPAC 名称 |
trimethyl(6-trimethylsilylhexa-1,3-dien-5-ynyl)silane |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-9,11H,1-6H3 |
InChI 键 |
DBLKTBOHWLIXRF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C=CC=CC#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)



![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

